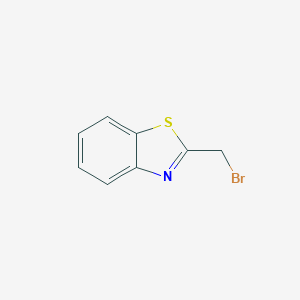

2-(2-氨基-6-氯苯基)乙醇

描述

- 2-(2-Amino-6-chlorophenyl)ethanol is a compound of interest in synthetic chemistry and pharmacology. It has applications in the synthesis of various pharmaceutical intermediates.

Synthesis Analysis

Synthesis Methods

Various methods for synthesizing chlorophenyl ethanol derivatives have been explored. For instance, Yang Lirong (2007) discusses the synthesis of 2-(4-Chlorophenyl)ethanol through esterification and reduction, achieving over 95% yield under specific reaction conditions (Yang Lirong, 2007).

Biocatalytic Approaches

Studies like that by Ni et al. (2012) have explored the asymmetric reduction of chlorophenyl ethanones using microbial cells, achieving high yields and enantiomeric excesses (Ni, Zhang, & Sun, 2012).

Molecular Structure Analysis

- X-ray crystallography and NMR spectroscopy are common techniques used to characterize the molecular structure of chlorophenyl ethanol derivatives. For example, the study on mononuclear zinc(II) complexes provides insights into the structural features of related compounds (Habbadi et al., 1998).

Chemical Reactions and Properties

Reactivity

Studies like that by Castro et al. (2003) investigate the kinetics and mechanisms of reactions involving similar phenyl carbonates, providing insights into the reactivity of chlorophenyl ethanol compounds (Castro et al., 2003).

Catalysis

Research on amino alcohol ligands used in asymmetric catalysis, such as that by Reinheimer et al. (2012), can be relevant for understanding the catalytic applications of chlorophenyl ethanol derivatives (Reinheimer, Hickman, Moretti, Ouyang, Kantardjieff, & Johnson, 2012).

Physical Properties Analysis

- The physical properties, such as solubility, melting point, and boiling point, can be inferred from studies focusing on similar chlorophenyl compounds. For instance, research on the crystalline structures of related compounds provides valuable data on physical characteristics (Percino et al., 2008).

Chemical Properties Analysis

- Chemical properties, including acidity, basicity, and reactivity with other chemical groups, can be deduced from studies like that by Tanaka et al. (1989), which investigates transformations of related compounds under various conditions (Tanaka, Yasuo, Aizawa, & Torii, 1989).

科学研究应用

药物中间体合成:

- (R)-2-氯-1-(m-氯苯基)乙醇,是制备β3-肾上腺素受体激动剂的关键手性中间体,可以使用Lipozyme TL IM催化的第二次分辨(Shiwen Xia, Hui Lin, & Yongzheng Chen, 2012)高对映体过量制备。

- 合成β2激动剂Clenproperol和Clenpenterol的结构异构体涉及类似化合物的使用(M. Glushkova, S. V. Popkov, & A. M. Martsynkevich, 2020)。

- 通过单个酮还原酶ChKRED20的突变,可以增强(R)-2-氯-1-(3,4-二氟苯基)乙醇作为药物中间体的高效生产(F. Zhao, Yan Liu, Xiaoqiong Pei, Chaohong Guo, & Zhong-Liu Wu, 2017)。

生化研究:

- 包括2-(2-氨基-6-氯苯基)乙醇在内的光学活性β-氨基醇,以高对映体过量和产率合成,用于生化应用(Zhou Xu, Songlei Zhu, Yongmin Liu, Ling He, Zhicong Geng, & Yawen Zhang, 2010)。

废水处理:

- 通过Pd/Fe双金属催化去氯化1-(2-氯苯基)乙醇可以减少毒理效应并增强废水处理性能(H. Zhou, Shang-chen Wang, & G. Sheng, 2010)。

其他应用:

- 抗菌活性: 与2-(2-氨基-6-氯苯基)乙醇相关的某些合成化合物显示出中等抗菌活性(P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014)。

- 抗癌研究: 与2-(2-氨基-6-氯苯基)乙醇结构相关的各种化合物的合成对抗癌研究具有重要意义(K. Popat, V. Kachhadia, K. Nimavat, & H. Joshi, 2005)。

安全和危害

属性

IUPAC Name |

2-(2-amino-6-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBOKNRVNJCKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

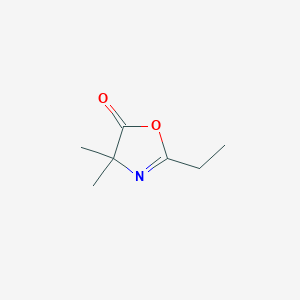

C1=CC(=C(C(=C1)Cl)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351904 | |

| Record name | 2-(2-amino-6-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-6-chlorophenyl)ethanol | |

CAS RN |

100376-53-2 | |

| Record name | 2-(2-amino-6-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)